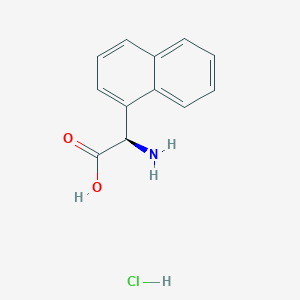

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride is a chiral amino acid derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available naphthalene-1-carboxaldehyde.

Formation of Schiff Base: Naphthalene-1-carboxaldehyde reacts with an amine to form a Schiff base.

Reduction: The Schiff base is then reduced to yield the corresponding amine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can occur at the amino group, converting it to a primary amine.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Primary amines.

Substitution: Nitrated or halogenated naphthalene derivatives.

Chemistry:

- Used as a chiral building block in asymmetric synthesis.

- Serves as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of novel drugs.

Industry:

- Utilized in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions enable the compound to modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Comparación Con Compuestos Similares

2-Amino-2-phenylacetic acid hydrochloride: Similar structure but with a phenyl ring instead of a naphthalene ring.

2-Amino-2-(2-naphthyl)acetic acid hydrochloride: Similar structure but with the naphthalene ring attached at a different position.

Uniqueness:

- The presence of the naphthalene ring in ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride provides unique electronic and steric properties, making it distinct from other amino acid derivatives. This uniqueness allows for specific interactions with biological targets, enhancing its potential applications in medicinal chemistry and organic synthesis.

Actividad Biológica

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride, commonly referred to as naphthylalanine, is a chiral compound with significant biological activity. Its structural features, particularly the naphthalene ring, contribute to its unique interactions within biological systems. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₂ClNO₂

- Molecular Weight : 237.68 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

- Density : 1.294 g/cm³

- Boiling Point : 398ºC at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- MAPK Signaling Pathways : Research indicates that this compound may modulate cellular processes via Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell growth and survival.

- Neurotransmitter Systems : The compound's structure allows it to engage with neurotransmitter systems, potentially influencing neurotransmitter release and uptake, making it a candidate for neuropharmacological applications.

- Enzyme Interaction : It has been investigated as a biochemical probe for studying enzyme mechanisms, suggesting its role in modulating enzyme activity.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis in various in vitro models. For instance, experiments demonstrated that the compound could reduce cell death in models of neurodegeneration.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. In one study, it exhibited significant free radical scavenging activity, comparable to standard antioxidants like Trolox. This suggests its potential utility in preventing oxidative damage in biological systems .

Anticancer Potential

Preliminary studies have also indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The specific mechanisms involve modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSANNROGBIDFD-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.